molecular formula C41H73N6O12P B1142008 TNPAL-SPHINGOMYELIN CAS No. 117985-56-5

TNPAL-SPHINGOMYELIN

Cat. No.: B1142008
CAS No.: 117985-56-5
M. Wt: 873.03
Attention: For research use only. Not for human or veterinary use.
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Description

TNPAL-Sphingomyelin, also known as Trinitrophenylaminolauroylsphingomyelin, is a synthetic derivative of sphingomyelin. It is characterized by the presence of a trinitrophenyl group attached to the lauroyl chain of sphingomyelin. This compound is primarily used as a substrate to determine the activity of sphingomyelinase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride. The reaction is typically carried out in an organic solvent such as chloroform or methanol. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

TNPAL-Sphingomyelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TNPAL-Sphingomyelin is widely used in scientific research due to its unique properties:

Mechanism of Action

TNPAL-Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase enzymes. The trinitrophenyl group enhances the binding affinity of the compound to the enzyme, facilitating the hydrolysis of the sphingomyelin moiety. This reaction releases ceramide, a bioactive lipid involved in various cellular signaling pathways, including apoptosis, cell growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trinitrophenyl group, which enhances its utility as a substrate for sphingomyelinase assays. This modification allows for more precise and sensitive detection of enzyme activity compared to other sphingomyelin derivatives .

Properties

CAS No.

117985-56-5

Molecular Formula

C41H73N6O12P

Molecular Weight

873.03

Origin of Product

United States

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